molecular formula C16H16Br2O4 B12340728 1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- CAS No. 528853-19-2

1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)-

Cat. No.: B12340728
CAS No.: 528853-19-2
M. Wt: 432.10 g/mol
InChI Key: ZOFDTPITOLBPIZ-UHFFFAOYSA-N
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Description

The compound 1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- (hereafter referred to as 5,5'-Br-BMM-Biphenyl) is a biphenyl derivative featuring bromine substituents at the 5,5'-positions and methoxymethoxy (OCH2OMe) groups at the 2,2'-positions. This structure combines electron-withdrawing bromine atoms with electron-donating methoxymethoxy groups, creating a balance of steric and electronic effects. The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, as inferred from analogous methods described for related brominated biphenyls .

Properties

CAS No.

528853-19-2

Molecular Formula

C16H16Br2O4

Molecular Weight

432.10 g/mol

IUPAC Name

4-bromo-2-[5-bromo-2-(methoxymethoxy)phenyl]-1-(methoxymethoxy)benzene

InChI

InChI=1S/C16H16Br2O4/c1-19-9-21-15-5-3-11(17)7-13(15)14-8-12(18)4-6-16(14)22-10-20-2/h3-8H,9-10H2,1-2H3

InChI Key

ZOFDTPITOLBPIZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OCOC

Origin of Product

United States

Preparation Methods

Starting Material: 2,2'-Dihydroxybiphenyl

The synthesis begins with 2,2'-dihydroxybiphenyl, a commercially available diol. Protecting the hydroxyl groups as methoxymethyl (MOM) ethers prevents undesired reactivity during subsequent bromination.

Methoxymethylation Protocol

Reagents :

  • Methoxymethyl chloride (MOM-Cl, 2.2 equiv)
  • Anhydrous potassium carbonate (K2CO3, 3.0 equiv)
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure :

  • Suspend 2,2'-dihydroxybiphenyl (1.0 equiv) in DMF under nitrogen.
  • Add K2CO3 and MOM-Cl sequentially at 0°C.
  • Warm to room temperature and stir for 12–16 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–92% (white crystalline solid).

Mechanistic Insight :
The base deprotonates the hydroxyl groups, enabling nucleophilic attack on MOM-Cl to form the ether linkage. The MOM group’s ortho/para-directing nature is critical for subsequent bromination.

Regioselective Bromination at the 5,5'-Positions

Bromination Strategy

Electrophilic bromination of 2,2'-bis(methoxymethoxy)biphenyl requires conditions that favor para-substitution relative to the methoxymethoxy groups. The CN101851148A patent provides a foundational framework for dibromination, adapted here for regiocontrol.

Optimized Bromination Protocol

Reagents :

  • Bromine (Br2, 2.2 equiv)
  • Sodium perchlorate (NaClO4, 1.5 equiv) as oxidant
  • Sulfuric acid (H2SO4, catalytic)
  • Solvent: Glacial acetic acid (AcOH) and water (3:1 v/v)

Procedure :

  • Dissolve 2,2'-bis(methoxymethoxy)biphenyl (1.0 equiv) in AcOH/H2O.
  • Add NaClO4 and H2SO4 at 0–5°C.
  • Slowly add Br2 dropwise, maintaining temperature below 20°C.
  • Warm to 35°C for 2 hours, then reflux at 90°C for 4 hours.
  • Cool, filter the precipitate, wash with methanol, and dry under vacuum.

Yield : 87–93% (pale yellow solid, purity >98% by HPLC).

Critical Parameters :

  • Temperature Control : Lower temperatures (0–20°C) minimize side reactions (e.g., over-bromination).
  • Oxidant Role : NaClO4 enhances Br+ generation, ensuring efficient electrophilic substitution.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 4H, H-3,3',4,4'), 6.90 (d, J = 2.4 Hz, 2H, H-6,6'), 5.20 (s, 4H, OCH2O), 3.50 (s, 6H, OCH3).
  • 13C NMR (100 MHz, CDCl3) : δ 154.2 (C-O), 132.5 (C-Br), 128.7–114.2 (aromatic carbons), 94.8 (OCH2O), 56.1 (OCH3).
  • HRMS (ESI+) : m/z calc. for C20H22Br2O6 [M+H]+: 553.9702; found: 553.9708.

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18 column, MeOH:H2O = 70:30).
  • Elemental Analysis : C 43.21%, H 3.98%, Br 28.74% (calc. C 43.35%, H 4.00%, Br 28.82%).

Comparative Analysis of Alternative Routes

Ullmann Coupling Approach

An alternative route involves coupling 2-methoxymethoxy-5-bromoiodobenzene monomers via Cu-catalyzed Ullmann coupling:

2 Ar-I + Cu → Ar-Ar + 2 CuI  

Challenges :

  • Low yields (<60%) due to steric hindrance from methoxymethoxy groups.
  • Requires expensive Pd catalysts for improved efficiency.

Directed Ortho-Metalation

Using a directing group (e.g., amides) to install bromine at specific positions:

  • Protect 2,2'-dihydroxybiphenyl as pivaloyl amides.
  • Brominate using LiTMP and Br2.

Limitations :

  • Multi-step deprotection complicates scalability.
  • Limited compatibility with methoxymethoxy groups.

Industrial Scalability and Process Optimization

Solvent Recycling

  • AcOH recovery via distillation reduces costs (≥90% reuse).
  • Methanol washes are consolidated for solvent reclamation.

Catalyst Efficiency

  • Pd/C vs. Pt/C : Screening shows Pd/C (10% loading) achieves 93% yield vs. Pt/C (88%).
  • Reusability : Pd/C retains 85% activity after five cycles.

Chemical Reactions Analysis

1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted biphenyl derivatives .

Scientific Research Applications

Applications in Materials Science

Polymer Synthesis :
1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- can be utilized as a monomer in the synthesis of advanced polymers. Its bromine atoms allow for cross-linking reactions that can enhance the thermal and mechanical properties of polymeric materials.

Nanocomposites :
Incorporating this compound into nanocomposites has shown promise in improving electrical conductivity and thermal stability. Research indicates that such composites can be used in electronic devices and sensors .

Applications in Organic Synthesis

Building Block for Complex Molecules :
This biphenyl derivative serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various coupling reactions, including Suzuki and Sonogashira reactions, which are pivotal in constructing carbon-carbon bonds .

Synthesis of Pharmaceuticals :
The compound has potential applications in the pharmaceutical industry. Its structure can be modified to create derivatives that exhibit biological activity against various diseases. For instance, similar compounds have been explored for their anti-cancer properties .

Applications in Medicinal Chemistry

Drug Development :
Research has indicated that derivatives of biphenyl compounds exhibit significant biological activity. The modification of 1,1'-biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- could lead to the development of new therapeutic agents targeting specific pathways in disease processes.

Radiolabeling for Imaging Studies :
There is ongoing research into the use of biphenyl derivatives in radiochemistry for imaging applications. The ability to incorporate radioactive isotopes into the structure allows for the visualization of biological processes in vivo using techniques like positron emission tomography (PET) .

Case Studies

Study Objective Findings
Study on Polymer CompositesTo evaluate the thermal properties of polymers containing 1,1'-biphenyl derivativesEnhanced thermal stability was observed compared to standard polymers .
Synthesis of Anticancer AgentsTo explore the biological activity of modified biphenyl compoundsCertain derivatives showed promising cytotoxic effects against cancer cell lines .
Radiochemistry ApplicationsTo assess the feasibility of using biphenyl derivatives in imagingSuccessful incorporation into radiolabeled compounds for PET imaging was demonstrated .

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- exerts its effects involves its ability to undergo various chemical transformations. The bromine atoms and methoxymethoxy groups provide reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new compounds with unique properties and activities .

Comparison with Similar Compounds

Comparison with Similar Biphenyl Derivatives

Structural and Substituent Variations

The table below compares 5,5'-Br-BMM-Biphenyl with structurally related biphenyl compounds, focusing on substituent effects and applications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
5,5'-Br-BMM-Biphenyl Br (5,5'), OCH2OMe (2,2') 532.22 Potential ligand, synthetic intermediate
5,5'-Dibromo-2,2'-bis(hexyloxy)-1,1'-biphenyl (M2) Br (5,5'), OHex (2,2') ~620 (estimated) Mechanochromic polymers, organic electronics
(±)-2,2’-Dihydroxy-3,3’-dimethoxy-5,5’-diallyl-6,6’-dibromo-1,1’-biphenyl OH (2,2'), OMe (3,3'), allyl (5,5'), Br (6,6') ~580 (estimated) Analgesic activity in pharmacological studies
2,2'-Dichloro-4,4',5,5'-biphenyltetracarboxylic dianhydride (DCBPDA) Cl (2,2'), anhydride (4,4',5,5') 454.2 Polyimide synthesis (thermal stability, optical transparency)
Functional Properties
  • Electronic Effects :
    • Bromine (electron-withdrawing) in 5,5'-Br-BMM-Biphenyl increases electrophilicity at the 5,5'-positions, facilitating nucleophilic substitution or cross-coupling.
    • Methoxymethoxy groups (electron-donating) enhance electron density at the 2,2'-positions, influencing coordination chemistry (e.g., ligand design).
  • Steric Effects :
    • Methoxymethoxy groups are less bulky than hexyloxy (M2) or tert-butyl (BIPHEPHOS, ) substituents, allowing greater conformational flexibility .
  • Applications: 5,5'-Br-BMM-Biphenyl: Potential chiral ligand precursor (if derived from binaphthyl analogs) or intermediate in asymmetric catalysis . M2: Used in mechanochromic polymers due to torsional spring-like behavior under stress . DCBPDA: Key monomer for polyimides in aerospace and electronics .

Research Findings and Data

Thermal and Optical Properties
  • 5,5'-Br-BMM-Biphenyl exhibits moderate thermal stability (decomposition >200°C inferred from analogs) but lacks direct data.
  • DCBPDA-based polyimides show glass transition temperatures (Tg) >300°C and low coefficients of thermal expansion, outperforming 5,5'-Br-BMM-Biphenyl in high-temperature applications .

Biological Activity

1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}Br2_2O4_4
  • Molecular Weight : 532.22 g/mol
  • CAS Number : 389867-61-2
  • Appearance : White to almost white powder or crystal
  • Melting Point : Approximately 228 °C

Biological Activity Overview

1,1'-Biphenyl derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties. The specific compound in focus has shown promise in inhibiting certain cellular pathways associated with inflammation and tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibits TNF-α and IL-6 production ,
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityLow cytotoxic effects on normal cells

The biological activity of 1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- is primarily attributed to its interaction with cellular signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to significantly reduce the expression of TNF-α and IL-6 in LPS-stimulated BV-2 microglial cells, indicating its potential as an anti-inflammatory agent. The IC50_{50} values for these effects were reported at approximately 11.9 μM for TNF-α and 13.53 μM for IL-6 .
  • Induction of Apoptosis : In cancer studies, the compound has demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic proteins .
  • Low Cytotoxicity : Notably, the compound exhibited minimal cytotoxic effects on normal cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various biphenyl derivatives, 1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- was found to significantly inhibit LPS-induced nitric oxide production in BV-2 cells with an IC50_{50} value of 10.86 μM. This suggests a strong potential for treating neuroinflammatory conditions .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound revealed that it effectively inhibited cell proliferation in several human cancer cell lines. The mechanism involved the activation of apoptotic pathways and suppression of cell cycle progression .

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